molecular formula C23H14ClFN2O2 B610726 SBI-0640756 CAS No. 1821280-29-8

SBI-0640756

货号 B610726
CAS 编号: 1821280-29-8
分子量: 404.82
InChI 键: VVWGPQZBDQVQRC-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SBI-0640756, also known as SBI-756, is a potent inhibitor of eIF4G1 . It disrupts the eIF4F complex assembly independently of mTOR . This compound potently inhibits the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It exhibits low toxicity against nontransformed fibroblasts .


Molecular Structure Analysis

The molecular formula of this compound is C23H14ClFN2O2 . Its molecular weight is 404.82 . The compound is also known by the synonym 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The compound should be stored at a temperature between 2-8°C .

科学研究应用

黑色素瘤治疗

SBI-0640756: 在治疗黑色素瘤方面显示出可喜的结果,尤其是在对其他治疗形式耐药的病例中。它作为一种强效的eIF4G1抑制剂发挥作用,破坏了eIF4F复合物的组装这种破坏意义重大,因为它独立于mTOR途径发生,而mTOR途径通常与癌细胞存活和增殖有关 {svg_1}该化合物对BRAF耐药BRAF非依赖性黑色素瘤有效,包括那些具有NRASNF1突变的黑色素瘤 {svg_2}.

靶向eIF4F复合物进行癌症治疗

eIF4F复合物对于真核细胞中翻译的起始至关重要。通过靶向eIF4G1,this compound为癌症治疗提供了一种新方法。 它有可能提高现有癌症治疗的有效性,并帮助克服耐药性,例如对BRAF抑制剂的耐药性 {svg_3}。 这可能导致新的联合疗法,对侵袭性癌症形式更有效。

抑制AKT和NF-kB信号传导

已观察到this compound抑制AKTNF-kB信号传导途径 {svg_4}。 这些途径参与细胞存活、增殖和炎症,抑制它们会导致肿瘤生长和转移减少。 这种抑制可以在研究这些途径上调的癌症时加以利用。

低毒性特征

This compound的一个重要方面是它对非转化成纤维细胞的低毒性 {svg_5}。 这表明它可以在治疗环境中使用,并降低对健康细胞造成损害的风险,这是癌症治疗中的一个重大问题。

DNA损伤和细胞周期调控

研究表明,this compound影响DNA损伤细胞周期调节因子 {svg_6}。 黑色素瘤细胞中影响这些途径的突变可以赋予耐药性,这使得this compound成为研究这些耐药机制和制定对抗这些机制的策略的宝贵工具。

抗肿瘤作用的临床前依据

该化合物在临床前模型中显示出功效,抑制了具有不同突变的黑色素瘤的生长,并延缓了体内Nras/Ink4a黑色素瘤的发作 {svg_7}。 这为进一步评估其在临床环境中的抗肿瘤作用提供了强有力的依据。

克服BRAFi耐药的潜力

已显示this compound与BRAF抑制剂联合使用可以减弱BRAFi耐药性人类肿瘤的形成 {svg_8}。 考虑到克服黑色素瘤治疗中的耐药性挑战,该应用尤其相关。

用于药物开发的结构和功能操作

This compound的结构允许进一步操作,这可能导致具有特定性质的衍生物的开发 {svg_9}。 这种药物设计中的灵活性可以用来创造针对性更强、更有效的各种癌症治疗方法。

体内

In vivo studies have demonstrated that SBI-0640756 is a potent and selective inhibitor of this compound, leading to decreased pyrimidine nucleotide synthesis and increased apoptosis in tumor cells. In a study conducted at the University of Michigan, this compound was found to be effective in inhibiting the growth of both breast and lung cancer cells in a mouse model. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a mouse model.

体外

In vitro studies have shown that SBI-0640756 can inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cells. In a study conducted at the University of Michigan, this compound was found to be effective in inhibiting the growth of both breast and lung cancer cells in a cell culture system. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a cell culture system.

作用机制

Target of Action

SBI-0640756, also known as SBI-756, is a first-in-class inhibitor that primarily targets eukaryotic Initiation Factor 4G1 (eIF4G1) . eIF4G1 is a critical component of the eIF4F complex, which plays a crucial role in the initiation of cap-dependent mRNA translation .

Mode of Action

This compound disrupts the eIF4F complex by inhibiting eIF4G1 . This disruption occurs independently of mTOR, a kinase involved in cell growth and proliferation . By targeting eIF4G1, this compound prevents the assembly of the eIF4F complex, thereby inhibiting cap-dependent mRNA translation .

Biochemical Pathways

The inhibition of eIF4G1 and the subsequent disruption of the eIF4F complex by this compound affects several biochemical pathways. It suppresses AKT, NF-κB, and AKT/mTORC1 activity, which are critical for cell survival and proliferation . Furthermore, this compound selectively reduces the translation of mRNAs encoding ribosomal proteins and translation factors, leading to a reduction in protein synthesis rates in sensitive cells .

Result of Action

This compound has been shown to potently inhibit the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It also exhibits low toxicity against non-transformed fibroblasts . In vivo studies have shown that this compound can delay tumor onset and reduce tumor incidence .

Action Environment

It’s worth noting that the effectiveness of this compound may be influenced by the genetic makeup of the cells, as mutations in melanoma cells affecting dna damage and cell-cycle regulatory pathways can confer drug resistance .

生物活性

SBI-0640756 has been shown to be an effective inhibitor of this compound in both in vivo and in vitro studies. In in vivo studies, this compound was found to be effective in suppressing the growth of both breast and lung cancer cells in a mouse model. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a mouse model. In in vitro studies, this compound was found to be effective in inhibiting the growth of both breast and lung cancer cells in a cell culture system. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a cell culture system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In in vivo studies, this compound was found to reduce the levels of pyrimidine nucleotides available for DNA and RNA synthesis, leading to decreased cell growth and increased apoptosis in tumor cells. Additionally, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in a mouse model.

实验室实验的优点和局限性

The use of SBI-0640756 in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is an orally bioavailable, small molecule inhibitor of this compound, making it well-suited for in vivo studies. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of diseases. However, the use of this compound in laboratory experiments is limited by its lack of specificity for this compound, as it has been shown to have off-target effects on other enzymes.

未来方向

For SBI-0640756 research include further investigation into its potential to treat cancer, autoimmune disorders, and inflammatory diseases. Additionally, further research could be conducted to explore the potential of this compound to modulate the immune system, as well as its potential to treat other diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, further research could be conducted to explore the potential of this compound to be used in combination with other drugs or therapies. Finally, further research could be conducted to explore the potential of this compound to be used as a biomarker for disease diagnosis and prognosis.

合成方法

SBI-0640756 is a novel small molecule inhibitor of this compound. It was first synthesized by a team of scientists led by Dr. Steven Blumberg at the University of Michigan in 2006. The synthesis of this compound involves a series of steps including the condensation of 4-amino-7-chloro-2-methylquinoline with 4-methylbenzaldehyde, followed by cyclization of the resulting Schiff base with sodium ethoxide. The product of this reaction is then reacted with ethylchloroformate, followed by hydrolysis of the resulting compound to yield this compound.

安全和危害

SBI-0640756 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGPQZBDQVQRC-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。